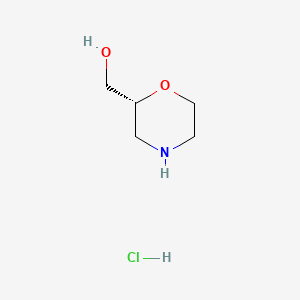

(R)-Morpholin-2-ylmethanol hydrochloride

Description

Stereochemical Significance of Chiral Morpholine (B109124) Derivatives in Contemporary Synthetic Transformations

Chirality is a fundamental property in medicinal chemistry, as the physiological activity of a drug is often associated with one specific enantiomer (the eutomer), while the other (the distomer) may be less active or contribute to undesirable side effects. mdpi.com This biological enantioselectivity necessitates synthetic strategies that can produce enantiomerically pure compounds. nih.gov Chiral morpholine derivatives have emerged as "privileged scaffolds" in this endeavor. jchemrev.comresearchgate.net Their significance stems from several key attributes:

Presence in Bioactive Molecules: The morpholine ring is a structural motif found in numerous approved drugs and biologically active compounds. lifechemicals.com Its inclusion in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for drug-like characteristics. researchgate.net Examples include the antidepressant Reboxetine and the appetite suppressant Phendimetrazine. lifechemicals.com

Conformational Rigidity and 3D Structure: The six-membered saturated ring of morpholine, while conformationally flexible (typically adopting a chair conformation), provides a defined three-dimensional (3D) scaffold. Introducing chiral centers onto this ring allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. nih.gov This controlled 3D geometry makes chiral morpholines valuable components in designing molecules with high target affinity and selectivity. thieme-connect.com

Versatility in Asymmetric Synthesis: Beyond their role as structural components of the final target, chiral morpholine derivatives are employed as chiral auxiliaries and ligands in asymmetric catalysis. lifechemicals.com These applications leverage the inherent chirality of the morpholine unit to control the stereochemical outcome of a wide range of chemical reactions, enabling the synthesis of other chiral molecules with high enantiomeric purity. rsc.orgsemanticscholar.org The development of synthetic methods to access diverse, stereodefined morpholine structures is therefore an active area of research. nih.govbanglajol.info

Overview of (R)-Morpholin-2-ylmethanol Hydrochloride as a Pivotal Chiral Scaffold

This compound is a prime example of a chiral building block that embodies the synthetic utility of the morpholine class. bldpharm.com Its structure is characterized by a morpholine ring with a hydroxymethyl (-CH2OH) group attached to the carbon atom at the 2-position, adjacent to the oxygen heteroatom. The designation "(R)" specifies the absolute stereochemistry at this C-2 chiral center. The compound is supplied as a hydrochloride salt, which enhances its stability and handling properties as a crystalline solid.

This molecule serves as a pivotal chiral scaffold due to the strategic placement of its functional groups and its defined stereochemistry:

Orthogonal Functional Groups: The compound possesses three distinct functional handles for synthetic elaboration: a secondary amine (the -NH- group within the ring), a primary alcohol (the -CH2OH group), and the ether linkage (-O-) of the ring. The amine and alcohol groups can be selectively modified through a variety of well-established chemical transformations. This functional orthogonality allows for stepwise and controlled construction of more complex derivatives.

Synthetic Accessibility: As a readily available chiral building block, it provides a convenient entry point for the synthesis of complex targets, bypassing the need for de novo asymmetric synthesis or chiral resolution of the morpholine ring system in later stages. nih.govbldpharm.comtcichemicals.com It is frequently utilized in the construction of libraries of compounds for drug discovery, where the morpholine core provides a reliable foundation for systematic structural variation. nih.govresearchgate.net

The combination of these features makes this compound a valuable and versatile tool for medicinal chemists and synthetic organic chemists in the creation of novel, enantiomerically pure molecules with potential therapeutic applications. researchgate.netnih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1436436-17-7 |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-morpholin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGXGDBTUJNTKJ-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156925-22-3, 1436436-17-7 | |

| Record name | (R)-2-Hydroxymethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-morpholin-2-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R Morpholin 2 Ylmethanol Hydrochloride

Enantioselective Synthesis Strategies for (R)-Morpholin-2-ylmethanol Hydrochloride

Enantioselective strategies are sophisticated approaches that generate the desired stereoisomer from achiral or prochiral starting materials, often through the use of chiral catalysts or reagents. These methods are highly valued for their efficiency and atom economy.

The asymmetric construction of the morpholine (B109124) ring is a powerful strategy that establishes the stereocenter during or after the cyclization process. A notable method in this category is the asymmetric hydrogenation of unsaturated morpholine precursors, known as dehydromorpholines.

Recent advancements have demonstrated the first successful asymmetric hydrogenation of 2-substituted dehydromorpholines. rsc.orgnih.gov This method utilizes a bisphosphine-rhodium catalyst, specifically the SKP–Rh complex, which is characterized by a large bite angle. nih.govrsc.org This catalytic system achieves quantitative yields and excellent enantioselectivities, often up to 99% enantiomeric excess (ee). rsc.orgnih.gov The reaction is considered an "after cyclization" method, where the chiral center adjacent to the oxygen atom is formed by hydrogenating a pre-formed unsaturated ring. rsc.orgnih.gov This approach is particularly challenging due to the congested environment and electron-rich nature of the dehydromorpholine substrates, which typically results in low reactivity. rsc.orgnih.gov

Other strategies for the asymmetric synthesis of the morpholine ring include:

Organocatalyzed Intramolecular Aza-Michael Addition: Forms the stereocenter during the cyclization process. rsc.org

Metal-Catalyzed Allylic Substitution: Another method that constructs the stereocenter during the ring-forming step. rsc.org

Organocatalytic Enantioselective Chlorocycloetherification: This protocol uses cinchona alkaloid-derived catalysts to furnish chiral morpholines containing a quaternary stereocenter from alkenol substrates with high yields and enantioselectivities. rsc.org

A tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has also been shown to be effective for producing chiral 3-substituted morpholines with enantiomeric excesses greater than 95%. acs.org While targeting a different position, this highlights the power of catalytic tandem reactions in constructing chiral heterocyclic systems.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines Data sourced from multiple studies on asymmetric hydrogenation. rsc.orgnih.gov

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) |

| SKP–Rh complex | 2-Aryl-dehydromorpholine | >99% | Up to 99% |

| SKP–Rh complex | 2-Alkyl-dehydromorpholine | >99% | Up to 98% |

The chiral pool synthesis strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. researchgate.net This approach transfers the existing stereochemistry of the starting material to the final product, avoiding the need for asymmetric catalysis or chiral resolution. uvic.ca Common chiral pool precursors include amino acids, carbohydrates, and terpenes.

For the synthesis of morpholine derivatives, this strategy involves selecting a precursor that contains a suitable stereocenter that can be incorporated into the target molecule's framework. For instance, a general approach could start from a chiral amino alcohol, where the inherent chirality dictates the stereochemistry of the final morpholine product. An example of this strategy applied to a related structure is the synthesis of enantiomerically pure morphans starting from the natural product (R)-carvone, where a domino reaction establishes the bicyclic morphan skeleton. nih.gov While not directly yielding (R)-Morpholin-2-ylmethanol, this illustrates the principle of transferring stereochemistry from a readily available natural product. The most direct application of this approach for (R)-Morpholin-2-ylmethanol involves the use of chiral glycerin derivatives, which are discussed in detail in the following section.

Targeted Preparation of this compound from Chiral Intermediates

This approach relies on starting materials that already possess the correct absolute stereochemistry. The subsequent chemical transformations are designed to be stereoconservative, preserving the chiral integrity of the initial intermediate through to the final product.

A highly effective and industrially relevant method for preparing (R)-Morpholin-2-ylmethanol utilizes (S)-glycerin chlorohydrin as the chiral starting material. google.com This route is noted for its efficiency, use of simple reagents, and high yields. google.com

The synthetic sequence typically involves the following steps:

Amination: (S)-glycerin chlorohydrin reacts with an amine, such as benzylamine, often in the presence of a base, to form the chiral intermediate (R)-3-benzylamino-1,2-propanediol. google.com

Acylation: The resulting diol is acylated with a haloacetyl halide, for example, chloroacetyl chloride. This step generates a mixture of N-haloacetyl derivatives. google.com

Cyclization and Reduction: The acylated intermediate undergoes cyclization, followed by reduction of the resulting amide/morpholinone.

Hydrogenation/Deprotection: A final hydrogenation step removes the benzyl (B1604629) group from the nitrogen atom to yield (R)-Morpholin-2-ylmethanol. google.com

This method is advantageous for large-scale production as it avoids hazardous reducing agents like lithium aluminum hydride and minimizes the need for chromatographic purification. google.com

Table 2: Key Steps in Synthesis from (S)-Glycerin Chlorohydrin Based on the patented synthetic route. google.com

| Step | Reactants | Product | Key Transformation |

| 1 | (S)-Glycerin chlorohydrin, Benzylamine, NaOH | (R)-3-Benzylamino-1,2-propanediol | Nucleophilic substitution |

| 2 | (R)-3-Benzylamino-1,2-propanediol, Chloroacetyl chloride | N-Chloroacetyl-N-benzyl-aminopropanediol | Acylation |

| 3 | N-Chloroacetyl intermediate | (R)-4-Benzyl-morpholin-2-ylmethanol | Cyclization and Reduction |

| 4 | (R)-4-Benzyl-morpholin-2-ylmethanol, H₂, Pd/C | (R)-Morpholin-2-ylmethanol | Hydrogenolysis (Debenzylation) |

One-pot procedures offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by combining multiple reaction steps into a single process without isolating intermediates. An efficient one-pot synthesis for enantiomerically pure 2-(hydroxymethyl)morpholines has been developed starting from chiral β-amino alcohols and (R)- or (S)-epichlorohydrin (which is readily derived from the corresponding glycerin chlorohydrin). researchgate.net

The process unfolds as follows:

A chiral β-amino alcohol is added to (S)-epichlorohydrin in the presence of lithium perchlorate (B79767) (LiClO₄). This facilitates the ring-opening of the epoxide to yield a corresponding chloro alcohol intermediate. researchgate.net

The reaction mixture is then treated with a base, such as sodium methoxide (B1231860) (NaOMe). The base promotes the formation of a new epoxide from the chloro alcohol. researchgate.net

This is followed by a subsequent intramolecular cyclization, where the amine attacks the newly formed epoxide, to yield the final (R)-2-(hydroxymethyl)morpholine derivative. researchgate.net

This one-pot method has been shown to produce the target compounds in good yields, typically ranging from 57-77%. researchgate.net Another reported metal-free, one-pot strategy synthesizes morpholines through the reaction of chiral aziridines with halogenated alcohols, initiated by an inexpensive ammonium (B1175870) persulfate salt. nih.gov This reaction proceeds through an Sₙ2-type ring opening followed by cyclization. nih.gov

Optimization of Synthetic Routes for Industrial Scalability and Enhanced Efficiency

The synthetic pathway beginning with chiral glycerin chlorohydrin is particularly well-suited for industrial production. google.com Its advantages include:

Cost-Effective Starting Materials: Chiral glycerin chlorohydrin is an accessible starting material.

Safety: The route avoids highly reactive and hazardous reagents, such as lithium aluminum hydride, which are often used for amide reductions. google.com

Operational Simplicity: The process involves relatively straightforward reaction steps, reducing complexity and potential for error on a large scale. google.com

High Purity and Yield: The method delivers high yields and high purity of the target product, often without the need for extensive purification like column chromatography. google.com

Further optimization can be achieved by fine-tuning reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and minimize reaction times. numberanalytics.com Modern approaches like computer-assisted synthesis planning (CASP) can also be employed to analyze and identify the most efficient synthetic routes by evaluating vast networks of chemical reactions, potentially integrating organic chemistry and synthetic biology databases for novel solutions. rsc.orgchemrxiv.org

Process Intensification and High-Yielding Protocols

The synthesis of enantiomerically pure compounds like this compound necessitates precise control over stereochemistry, often requiring advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. Process intensification involves developing methods that are significantly more efficient than traditional batch processes, often through novel reactor designs or by combining multiple reaction steps.

One of the most effective strategies for producing chiral morpholines is the asymmetric hydrogenation of unsaturated precursors. rsc.orgsemanticscholar.org Research has demonstrated that using a bisphosphine-rhodium catalyst with a large bite angle can achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted dehydromorpholines. semanticscholar.org This catalytic approach is highly efficient, atom-economical, and allows for the direct formation of the desired stereocenter in the final ring structure. semanticscholar.org

Tandem or one-pot reactions represent another key area of process intensification, as they reduce the need for intermediate purification steps, saving time, solvents, and resources. An efficient enantioselective synthesis of 3-substituted morpholines has been developed using a one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org This method is noted for its tolerance of a wide range of functional groups. organic-chemistry.org Similarly, photocatalytic methods performed under continuous flow conditions offer a scalable and efficient route to substituted morpholines. organic-chemistry.org This technique combines silicon amine protocol (SLAP) reagents with aldehydes in the presence of an organic photocatalyst, demonstrating a modern approach to process intensification. organic-chemistry.org

Various high-yielding protocols have been established, starting from different precursors. A patented method describes the synthesis of chiral 2-hydroxymethyl morpholine from D-Mannitol. google.com This multi-step route involves oxidative cleavage, reductive amination to form an imine, hydrogenation, and subsequent cyclization. google.com Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info Using bromine in dichloromethane (B109758), this method can produce chiral morpholine derivatives, although yields and diastereoselectivity can vary depending on reaction time and the substituents on the starting material. banglajol.info

Table 1: Comparison of High-Yielding Synthetic Protocols for Chiral Morpholine Derivatives

| Method | Starting Material | Key Reagents/Catalyst | Reported Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 2-Substituted Dehydromorpholine | Bisphosphine-Rhodium complex (SKP-Rh) | Quantitative | Up to 99% | semanticscholar.org |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Aminoalkyne substrates | Ruthenium catalyst with (S,S)-Ts-DPEN ligand | High | High | organic-chemistry.org |

| Bromine-Induced Cyclization | Optically pure N-allyl-β-amino alcohol | Bromine (Br₂) in Dichloromethane | ~50% (isolated) | Single diastereomer initially | banglajol.info |

| Multi-step synthesis from Chiral Pool | D-Mannitol | Sodium periodate, Benzylamine, Palladium on carbon (Pd/C) | Not specified in overview | High (from chiral precursor) | google.com |

Integration of Green Chemistry Principles in Synthetic Design

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. unibo.itmdpi.com This involves a holistic approach to chemical synthesis, considering factors such as solvent choice, atom economy, energy consumption, and the use of renewable resources. unibo.it

A central tenet of green chemistry is the use of catalysis. Catalytic reactions, such as the asymmetric hydrogenation mentioned previously, are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. semanticscholar.org The use of transition-metal catalysts like rhodium, ruthenium, and palladium enables highly efficient and selective transformations that would be difficult to achieve otherwise. rsc.orgorganic-chemistry.org Iron(III)-catalyzed reactions for synthesizing disubstituted morpholines also represent a move towards using more abundant and less toxic metals. organic-chemistry.org

Solvent selection is another critical aspect of green synthetic design. Many traditional organic syntheses employ hazardous solvents like dichloromethane or toluene (B28343). semanticscholar.orggoogle.combanglajol.info Green chemistry encourages the use of safer alternatives. mdpi.com While many current protocols for morpholine synthesis still use chlorinated solvents, research is ongoing to replace them with more benign options like water, ethanol, or specialized green solvents such as N-formylmorpholine. mdpi.comajgreenchem.com For instance, the development of N-formylmorpholine as a non-toxic, stable, and non-corrosive solvent highlights efforts to create greener reaction media. ajgreenchem.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a key consideration. Addition reactions, such as hydrogenation, are inherently atom-economical as all atoms from the reactants are incorporated into the product. semanticscholar.org In contrast, multi-step syntheses that involve protecting groups or generate significant byproducts have lower atom economy. google.com

Furthermore, the choice of starting materials is important. A simple and high-yielding protocol for converting 1,2-amino alcohols to morpholines uses inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, aligning with the green chemistry principle of economic efficiency and resource conservation. organic-chemistry.org

Table 2: Evaluation of Synthetic Methods based on Green Chemistry Principles

| Synthetic Method | Green Chemistry Principle Applied | Advantages | Areas for Improvement | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Catalysis, High Atom Economy | Reduces waste by using a catalyst; highly efficient conversion. | Often uses less-polar aprotic solvents like toluene or ethyl acetate; could be improved with greener solvents. | semanticscholar.org |

| Tandem One-Pot Reactions | Process Intensification, Reduced Waste | Eliminates intermediate workup steps, saving solvents and energy. | Solvent choice and catalyst metal toxicity need consideration. | organic-chemistry.org |

| Photocatalysis in Continuous Flow | Energy Efficiency, Process Intensification | Uses light as an energy source; continuous flow improves safety and scalability. | Requires specialized equipment; solvent choice is critical. | organic-chemistry.org |

| Use of Inexpensive Reagents | Economic Viability, Resource Management | Synthesis from 1,2-amino alcohols using ethylene sulfate is cost-effective. | The overall environmental impact of the entire process must be assessed. | organic-chemistry.org |

| Bromine-Induced Cyclization | - | Provides a direct route to the morpholine ring. | Uses stoichiometric bromine and chlorinated solvents (dichloromethane), which are environmentally unfavorable. | banglajol.info |

Stereochemical Control and Chiral Applications of R Morpholin 2 Ylmethanol Hydrochloride

The Role of (R)-Configuration in Asymmetric Synthesis

The inherent chirality of (R)-Morpholin-2-ylmethanol, provided by the stereocenter adjacent to the ring oxygen, makes it a valuable component of the "chiral pool"—a collection of readily available, enantiopure compounds from natural sources. This pre-existing and well-defined stereochemistry can be transferred to new, more complex molecules, avoiding the need for challenging resolution steps or intricate asymmetric syntheses from achiral precursors.

Function as a Chiral Building Block in Complex Molecule Construction

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce this moiety with a specific stereochemical configuration is crucial for optimizing pharmacological activity and minimizing off-target effects. (R)-Morpholin-2-ylmethanol serves as an ideal starting material for incorporating a chiral C2-substituted morpholine unit into a larger molecular framework.

A prominent example highlighting the importance of the chiral morpholine core is the synthesis of the potent antiemetic drug Aprepitant (EMEND®). nih.govnih.gov The structure of Aprepitant features a complex, highly substituted morpholine ring with multiple stereocenters. Synthetic routes to this drug rely on the use of enantiomerically pure morpholine-based intermediates. nih.govresearchgate.netnih.gov For instance, a key intermediate in several syntheses of Aprepitant is an (S)-configured C3-substituted morpholin-2-one. nih.govresearchgate.net While these syntheses may not start directly from (R)-Morpholin-2-ylmethanol, they underscore the strategic value of having access to such chiral morpholine precursors. A compound like (R)-Morpholin-2-ylmethanol provides a foundational scaffold that can be chemically elaborated—through oxidation of the alcohol, functionalization of the secondary amine, and subsequent reactions—to construct the complex core of molecules like Aprepitant. nih.gov The (R)-configuration of the starting material directly dictates the absolute stereochemistry of the corresponding center in the final product, demonstrating its critical role as a chiral building block.

Application in Highly Enantioselective Transformations

Beyond being a structural component, chiral 1,2-amino alcohols like (R)-Morpholin-2-ylmethanol are well-established as effective catalysts or ligands in a variety of enantioselective transformations. researchgate.net Their ability to form chiral environments around a reactive center allows them to influence the stereochemical outcome of a reaction, leading to one enantiomer in excess.

While specific literature examples detailing the use of (R)-Morpholin-2-ylmethanol hydrochloride itself as a catalyst for highly enantioselective transformations are not extensively documented, the broader class of chiral morpholines and β-amino alcohols has seen application. For instance, new organocatalysts based on β-morpholine amino acids have been synthesized and successfully applied to the 1,4-addition of aldehydes to nitroolefins, achieving excellent yields and high diastereo- and enantioselectivity. rsc.org These catalysts operate through an enamine-based mechanism, where the chiral morpholine backbone creates a sterically defined pocket that directs the approach of the electrophile. rsc.org The structural rigidity and defined stereochemistry of the morpholine ring are crucial for effective stereochemical communication. This established reactivity within the morpholine class suggests the significant potential of (R)-Morpholin-2-ylmethanol to be similarly employed or derivatized for use in other enantioselective C-C bond-forming reactions.

Employment of this compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Chiral 1,2-amino alcohols are common precursors for some of the most powerful and widely used chiral auxiliaries, such as the Evans oxazolidinones. wikipedia.orgacs.org

Strategies for Stereodirecting Functionalizations

Theoretically, (R)-Morpholin-2-ylmethanol can be readily converted into a chiral auxiliary. A common strategy involves N-acylation of the secondary amine with a carboxylic acid derivative. This N-acyl morpholine can then direct the stereochemistry of reactions at the α-carbon of the acyl group. The stereochemical outcome is typically controlled by the formation of a rigid, chelated enolate intermediate. The bulky, stereochemically defined morpholine ring would then block one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered side. This principle is the basis for the high stereoselectivity observed in reactions using pseudoephedrine amides and Evans oxazolidinones as auxiliaries. wikipedia.orgacs.org The (R)-configuration at the C2 position of the morpholine ring would predictably control the facial selectivity of the enolate, thereby determining the absolute configuration of the newly formed stereocenter.

Auxiliary-Mediated Asymmetric Reactions with Enhanced Diastereoselectivity

While the application of auxiliaries derived directly from (R)-Morpholin-2-ylmethanol is not widely reported in peer-reviewed literature, the success of related systems provides a strong proof of principle. For example, asymmetric aldol (B89426) reactions and alkylations using N-acyl oxazolidinones (derived from amino alcohols) routinely achieve diastereomeric ratios exceeding 99:1. wikipedia.org In these reactions, the formation of a boron or titanium enolate creates a rigid chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The substituent on the chiral auxiliary occupies a pseudo-equatorial position, effectively shielding one face of the molecule and leading to highly diastereoselective bond formation. Given its structural analogy to the precursors of these successful auxiliaries, it is highly probable that an N-acyl derivative of (R)-Morpholin-2-ylmethanol would mediate asymmetric reactions with enhanced diastereoselectivity through similar stereodirecting principles.

Design and Evaluation of (R)-Morpholin-2-ylmethanol Derivatives as Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a driving force in the field of asymmetric catalysis. Chiral 1,2-amino alcohols are exceptionally versatile precursors for the synthesis of a wide range of ligands, particularly bidentate P,N-ligands (phosphine-nitrogen) and N,N-ligands, which have proven effective in numerous transition-metal-catalyzed reactions. nih.govrsc.org

(R)-Morpholin-2-ylmethanol provides two distinct points for modification: the secondary amine and the primary alcohol. This allows for the modular synthesis of various ligand architectures. For example, the alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a phosphide (B1233454) nucleophile to introduce a phosphine (B1218219) group. rsc.org The secondary amine can be functionalized separately, for example, by reaction with another phosphine-containing moiety or by being left as a coordinating nitrogen atom. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. nih.gov

Chiral ligands derived from amino alcohols have been instrumental in the success of reactions like asymmetric hydrogenation, allylic alkylation, and hydrosilylation. mdpi.com For instance, ruthenium catalysts bearing chiral β-amino alcohol ligands are highly efficient for the asymmetric transfer hydrogenation of various imines. mdpi.com The performance of these catalytic systems is summarized in the table below, illustrating the high enantioselectivities that can be achieved.

| Substrate | Chiral Ligand Type | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| N-Phosphinyl Ketimine | (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ / Ligand | Chiral N-Phosphinyl Amine | >95 | up to 82 |

| Aromatic Ketone | Pinane-based Aminodiol | Ligand / Diethylzinc | Chiral Secondary Alcohol | Good | up to 87 |

Table 1: Representative data from studies using chiral amino alcohol-derived ligands in asymmetric catalysis, demonstrating the high levels of enantioselectivity achievable. Data sourced from studies on related amino alcohol systems. mdpi.commdpi.com

The data shows that the rigid and well-defined chiral backbone provided by amino alcohols effectively translates stereochemical information to the catalytic center, resulting in high enantiomeric excesses. The structural features of (R)-Morpholin-2-ylmethanol—a cyclic, conformationally constrained 1,2-amino alcohol—make it an excellent candidate for the development of new, highly effective chiral ligands for a broad spectrum of asymmetric catalytic reactions.

Development of Novel Chiral Ligands Based on the Morpholine Scaffold

The morpholine nucleus is a highly attractive scaffold for developing novel chiral ligands and organocatalysts due to its well-defined stereochemistry and the synthetic accessibility of its derivatives. semanticscholar.orgrsc.org Researchers have successfully designed and synthesized new catalysts based on the morpholine framework, demonstrating their efficacy in key organic transformations.

One notable area of development is the synthesis of β-morpholine amino acids which function as potent organocatalysts. nih.gov Starting from commercially available amino acids and other simple precursors, synthetic routes have been established to create morpholine-based catalysts with controlled configurations and substitution patterns. nih.gov These catalysts are designed to operate via enamine catalysis, a powerful strategy in organocatalysis for forming carbon-carbon bonds. nih.gov

Although morpholine-enamines have historically been considered less reactive than their pyrrolidine-based counterparts due to the electronic influence of the ring oxygen and the pyramidalization of the nitrogen atom, recent research has overcome these limitations. nih.gov By strategically placing substituents on the morpholine ring, new, highly efficient organocatalysts have been developed. These catalysts have proven effective in reactions such as the 1,4-addition (Michael addition) of aldehydes to nitroolefins, a critical reaction for constructing complex molecules. nih.gov The development of these ligands showcases the successful translation of the inherent chirality of the morpholine backbone into a functional catalytic system capable of inducing high levels of stereoselectivity. nih.gov

Impact of Ligand Structural Modifications on Enantioselectivity and Catalytic Efficiency

The structural modification of ligands built upon the morpholine scaffold has a profound impact on their catalytic performance, particularly concerning enantioselectivity and efficiency. The precise arrangement of substituents on the morpholine ring dictates the three-dimensional shape of the catalyst's active site, which is crucial for differentiating between the prochiral faces of a substrate.

In the case of morpholine-based organocatalysts used for the Michael addition of propanal to β-nitrostyrene, the stereochemical relationship between substituents on the morpholine ring is a critical determinant of selectivity. nih.gov For instance, a catalyst with a cis relationship between a C-2 carboxylic acid group and a C-5 benzyl (B1604629) group was found to induce excellent diastereo- and enantioselectivity. nih.gov This specific arrangement is believed to create a more organized transition state, effectively shielding one face of the enamine intermediate and directing the electrophile to the opposite face.

Computational and experimental studies have confirmed that the steric hindrance provided by these substituents is key to achieving high selectivity. nih.gov The modification of these groups, their relative stereochemistry (cis vs. trans), or their complete removal can lead to a significant drop in enantiomeric excess (ee) and diastereomeric excess (de), and in some cases, can even invert the configuration of the major product. nih.govnih.gov

The choice of solvent and reaction temperature also plays a crucial role in optimizing catalytic performance. For one morpholine-based catalyst system, isopropanol (B130326) at -10°C was identified as the optimal condition, yielding the product with a quantitative conversion, 96% de, and 90% ee. nih.gov This demonstrates the intricate interplay between the ligand structure and the reaction environment in achieving maximum stereochemical control.

The following interactive table summarizes the performance of different morpholine-based organocatalysts in the Michael addition reaction, highlighting the impact of structural and conditional modifications.

Table 1: Effect of Morpholine Catalyst Structure and Conditions on the Michael Addition of Propanal to β-Nitrostyrene nih.gov

| Catalyst | C-5 Substituent Configuration | Solvent | Temp (°C) | Conv. (%) | de (%) | ee (%) |

|---|---|---|---|---|---|---|

| I | cis to C-2 COOH | iPrOH | -10 | Quant. | 96 | 90 |

| I | cis to C-2 COOH | MeOH | -10 | Quant. | 94 | 88 |

| I | cis to C-2 COOH | CH2Cl2 | -10 | Quant. | 88 | 85 |

| II | trans to C-2 COOH | iPrOH | -10 | Modest | 85 | 86 |

| II | trans to C-2 COOH | iPrOH | 40 | Quant. | 70 | 72 |

Furthermore, the chiral morpholine scaffold is central to asymmetric hydrogenation reactions when used as a substrate. The hydrogenation of 2-substituted dehydromorpholines using a rhodium complex with a chiral bisphosphine ligand (e.g., SKP) can yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.orgnih.gov In this context, while the morpholine is the substrate, the study underscores the importance of the chiral ligand's structure in controlling the stereochemical outcome. Different diphosphine ligands result in varying levels of enantioselectivity, illustrating that the ligand's bite angle and the chiral environment it creates around the metal center are paramount for effective stereodiscrimination. semanticscholar.orgnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aldehydes |

| β-morpholine amino acids |

| β-nitrostyrene |

| Dehydromorpholines |

| Diphosphine ligands |

| Isopropanol |

| Nitroolefins |

| Propanal |

| Pyrrolidine |

Mechanistic Investigations of Reactions Involving R Morpholin 2 Ylmethanol Hydrochloride and Its Derivatives

Elucidation of Reaction Pathways and Transient Intermediates

Understanding the precise sequence of elementary steps that constitute a chemical transformation is fundamental to mechanistic chemistry. For reactions catalyzed by derivatives of (R)-Morpholin-2-ylmethanol, this involves identifying all transient species, including catalytically active species, reaction intermediates, and transition states that connect them. A powerful approach to this is the use of Density Functional Theory (DFT) calculations, which can model the entire reaction pathway and provide energetic details that are often difficult to obtain experimentally.

A notable example can be found in the mechanistic study of the 1,4-addition (or Michael addition) of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction, catalyzed by organocatalysts derived from β-morpholine amino acids. These catalysts are direct derivatives of the morpholine (B109124) scaffold. The generally accepted mechanism for this class of reaction involves the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of the morpholine catalyst and the aldehyde substrate. This enamine then attacks the nitroolefin.

Computational studies on a morpholine-based catalyst have elucidated the key intermediates and transition states for the Michael addition between propanal and nitrostyrene. The reaction pathway involves several key species:

Enamine Formation: The catalyst reacts with the aldehyde to form an enamine, which is the active nucleophilic species.

C-C Bond Formation: The enamine attacks the nitrostyrene. Computational models suggest this does not proceed through a simple zwitterionic intermediate but rather via a cycloaddition-like mechanism. This leads to the formation of a transient oxazolidinone-like intermediate (Int1-OX).

Hydrolysis and Catalyst Regeneration: The intermediate is then hydrolyzed to release the final product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Intrinsic Reaction Coordinate (IRC) calculations confirm that the identified transition state (TS1) directly connects the enamine-nitroolefin complex to the cyclic oxazolidinone intermediate, supporting a concerted, albeit asynchronous, [4+2] cycloaddition-like pathway for the key bond-forming step. The inability to locate a stable zwitterionic intermediate computationally suggests it is not a minimum on the potential energy surface for this specific system.

Unraveling the Origins of Stereoselectivity in Chiral Inductions

The primary function of a chiral catalyst is to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over the other. The origin of this stereoselectivity lies in the energy difference between the diastereomeric transition states that lead to the different stereoisomers. The more stable transition state corresponds to the major product.

In the case of the morpholine-catalyzed Michael addition, DFT calculations have been employed to model the transition states for the attack of the enamine on the Re and Si faces of the nitrostyrene. The calculations reveal the lowest-energy transition state geometries. The stereochemical outcome is dictated by the steric and electronic interactions between the substrate and the chiral scaffold of the catalyst in these transition states.

For the reaction catalyzed by a specific β-morpholine amino acid derivative, the transition state leading to the (S,R)-configured product was found to be energetically favored over the transition state leading to the (R,S)-product. This energy difference is the root cause of the observed diastereo- and enantioselectivity.

The geometries of these transition states show how the substituents on the morpholine ring effectively shield one face of the enamine intermediate, forcing the incoming electrophile (nitrostyrene) to approach from the less hindered face. This steric hindrance is a classic and effective model for explaining stereoselectivity in many organocatalytic reactions. The bulky groups on the catalyst create a well-defined chiral pocket that dictates the orientation of the reactants.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product |

| TS leading to (S,R)-product | 0.0 | Yes |

| TS leading to (R,S)-product | +1.5 | No |

This interactive table is based on computational data for a model 1,4-addition reaction catalyzed by a β-morpholine amino acid derivative.

Analysis of Non-Covalent Interactions and Their Influence on Catalytic Cycles and Reactivity

While steric hindrance provides a foundational model for stereoselectivity, a more nuanced understanding requires the analysis of specific non-covalent interactions. These subtle forces, such as hydrogen bonds, π-stacking, and CH/π interactions, are crucial for stabilizing the preferred transition state and can significantly influence both reactivity and selectivity.

In many organocatalytic systems, the catalyst does not merely act as a bulky chiral object but actively uses directed, attractive non-covalent interactions to orient the substrates. For catalysts derived from (R)-Morpholin-2-ylmethanol, the hydroxyl group and the morpholine oxygen and nitrogen atoms are all capable of participating in hydrogen bonding.

Theoretical studies on various organocatalytic reactions have shown that the stabilization gained from these interactions can be substantial. For example, in reactions catalyzed by chiral phosphoric acids or thioureas, hydrogen bonding is the primary mode of substrate activation and orientation. A catalyst featuring a hydroxyl group can form a hydrogen bond with an acceptor group on the substrate (e.g., a nitro group or a carbonyl oxygen), locking it into a specific conformation within the chiral environment of the catalyst.

Computational analyses of transition state geometries often reveal these key interactions. For instance, the distance and angle between a catalyst's hydrogen bond donor and a substrate's acceptor can be measured. The energy contribution of these interactions can be quantified using methods like energy decomposition analysis. In the stereodetermining transition state, the network of non-covalent interactions is optimized, providing extra stabilization that lowers its energy relative to competing diastereomeric transition states where such optimal interactions are not possible due to steric clashes or improper alignment. This balance between attractive stabilizing interactions and repulsive steric interactions ultimately determines the stereochemical fate of the reaction.

Computational Chemistry Studies on R Morpholin 2 Ylmethanol Hydrochloride

Conformational Analysis and Detailed Molecular Geometry Studies

The three-dimensional structure of (R)-Morpholin-2-ylmethanol hydrochloride is crucial in determining its interactions and reactivity. Computational conformational analysis is employed to identify the most stable arrangements of the atoms in space. The morpholine (B109124) ring, a six-membered heterocycle, typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat forms. nih.gov For this compound, the chair conformation is also expected to be the most predominant.

The presence of the hydroxymethyl group at the C2 position and the protonation of the nitrogen atom introduce key stereochemical considerations. In the chair conformation of the morpholin-4-ium ring, the substituents can occupy either axial or equatorial positions. Due to steric hindrance, the hydroxymethyl group at the chiral center (R)-C2 is expected to preferentially occupy the equatorial position to minimize unfavorable steric interactions with the rest of the ring.

Density Functional Theory (DFT) calculations are a common method to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not extensively available in the literature, analogous studies on similar protonated heterocyclic amines and chiral amino alcohols provide a basis for expected geometric parameters.

Table 1: Predicted Stable Conformer and Key Geometric Considerations for this compound

| Feature | Predicted Characteristic | Rationale |

| Ring Conformation | Chair | Lowest energy conformation for six-membered rings. |

| Hydroxymethyl Group | Equatorial | Minimization of steric strain. |

| Nitrogen Proton | Equatorial | Generally more stable for morpholine derivatives. |

| Intramolecular H-Bonding | Possible | Potential for hydrogen bonding between the N-H+ and the hydroxyl group, influencing conformation. |

It is also important to consider the possibility of intramolecular hydrogen bonding between the protonated amine (N-H+) and the hydroxyl group of the hydroxymethyl substituent. Such an interaction could further stabilize a particular conformation and would be a key feature to investigate in detailed computational studies.

Prediction of Electronic Structure and Theoretical Reactivity Profiles

The electronic structure of a molecule governs its reactivity. Computational methods can predict various electronic properties, such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. For this compound, the protonation of the morpholine nitrogen has a profound effect on its electronic properties.

The positive charge on the nitrogen atom acts as a strong electron-withdrawing group, which polarizes the electron density throughout the molecule. This effect is expected to decrease the nucleophilicity of the nitrogen atom compared to its non-protonated form. The molecular electrostatic potential (MEP) map would likely show a region of high positive potential around the N-H+ group, indicating a site susceptible to nucleophilic attack, and regions of negative potential around the oxygen atoms of the ether and hydroxyl groups, which could act as hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Theoretical reactivity descriptors, derived from conceptual DFT, can provide a more quantitative prediction of reactivity. These include parameters like chemical hardness, softness, electrophilicity index, and Fukui functions, which can predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Property | Predicted Trend | Implication |

| Electron Density | Polarized towards N+ | Reduced nucleophilicity of nitrogen. |

| HOMO Energy | Lowered upon protonation | Reduced electron-donating ability. |

| LUMO Energy | Lowered upon protonation | Increased electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Likely altered | Affects kinetic stability and spectral properties. |

| Electrophilicity | Increased | More susceptible to nucleophilic attack. |

Computational Modeling of Stereochemical Induction and Catalytic Mechanisms

Chiral amino alcohols are important scaffolds for ligands and catalysts in asymmetric synthesis. westlake.edu.cn (R)-Morpholin-2-ylmethanol, as a chiral building block, has the potential to be used in the development of organocatalysts. Computational modeling is a powerful tool to understand the mechanisms of such catalytic reactions and to rationalize the origins of stereochemical induction.

While direct computational studies on the catalytic applications of this compound are scarce, insights can be gained from studies on other morpholine-based and chiral amino alcohol catalysts. frontiersin.orgnih.gov In a potential catalytic cycle, the (R)-Morpholin-2-ylmethanol moiety could act as a chiral scaffold that directs the approach of reactants to a catalytically active site.

For instance, in a hypothetical reaction where the free amine form of (R)-Morpholin-2-ylmethanol acts as a catalyst, it could form a chiral enamine or iminium ion intermediate. DFT calculations can be used to model the transition states of the key stereodetermining steps in such a reaction. By comparing the energies of the transition states leading to the different stereoisomeric products, the enantioselectivity of the catalyst can be predicted.

The hydrochloride form of the molecule could also play a role in catalysis, potentially acting as a Brønsted acid catalyst or being involved in hydrogen-bonding interactions that stabilize the transition state. The chiral environment provided by the (R)-Morpholin-2-ylmethanol scaffold would be crucial in differentiating the energies of the diastereomeric transition states.

Computational studies would typically involve:

Modeling the catalyst-substrate complex: To understand the initial interactions that lead to stereochemical recognition.

Locating the transition states: For the bond-forming or bond-breaking steps that determine the stereochemical outcome.

Analyzing non-covalent interactions: Such as hydrogen bonding and steric repulsion in the transition states, which are often the key to high enantioselectivity.

By understanding these factors at a molecular level, computational chemistry can guide the design of more efficient and selective catalysts based on the (R)-Morpholin-2-ylmethanol framework.

Advanced Applications and Future Research Directions for R Morpholin 2 Ylmethanol Hydrochloride

Exploration in Organocatalysis

The development of small organic molecules as catalysts for asymmetric transformations, known as organocatalysis, has become a cornerstone of modern synthetic chemistry. The morpholine (B109124) scaffold, present in (R)-Morpholin-2-ylmethanol hydrochloride, offers a unique platform for the design of novel organocatalysts.

Rational Design of Novel Organocatalysts Based on Morpholine Scaffolds

The rational design of organocatalysts often begins with readily available chiral starting materials, and (R)-Morpholin-2-ylmethanol serves as an excellent starting point for creating a library of catalysts. Researchers have focused on modifying its structure to enhance catalytic activity and stereocontrol. A common strategy involves the derivatization of the secondary amine and the primary alcohol to introduce various functional groups that can participate in the catalytic cycle.

For instance, new organocatalysts belonging to the class of β-morpholine amino acids have been synthesized starting from commercially available amino acids and epichlorohydrin. nih.govnih.gov This approach allows for the systematic variation of substituents on the morpholine ring, enabling a fine-tuning of the catalyst's steric and electronic properties. The presence of a carboxylic acid group in these catalysts has been shown to be crucial for their efficacy, highlighting the importance of a secondary functional group that can act as a proton donor or acceptor, or participate in hydrogen bonding to orient the substrates. nih.gov

Compared to the widely used pyrrolidine-based catalysts, morpholine-enamines generally exhibit lower reactivity. nih.govnih.govfrontiersin.org This is attributed to the presence of the oxygen atom in the ring, which increases the ionization potential and leads to a more pronounced pyramidalization of the nitrogen atom, thereby decreasing the nucleophilicity of the corresponding enamine intermediate. nih.govnih.govfrontiersin.org Despite these inherent limitations, careful catalyst design has led to the development of highly efficient morpholine-based organocatalysts that can outperform traditional systems in certain reactions. nih.govnih.gov

Assessment of Catalytic Activity and Enantioselectivity in Diverse Asymmetric Transformations

The performance of newly designed morpholine-based organocatalysts is rigorously assessed in a variety of asymmetric transformations. Key reactions include Michael additions and aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.

In the asymmetric Michael addition of aldehydes to nitroolefins, a model reaction for evaluating catalyst performance, certain β-morpholine amino acid catalysts have demonstrated remarkable activity and stereoselectivity. nih.govnih.gov Computational and experimental studies have confirmed that the catalyst's structure, particularly the steric hindrance and the relationship between substituents at the C-2 and C-5 positions, plays a critical role in controlling the diastereo- and enantioselectivity of the reaction. nih.govfrontiersin.org For example, a catalyst derived from a hindered amino acid was able to promote the reaction with excellent diastereoselection (up to 99% d.e.) and enantioselection (up to 99% e.e.) with just 1 mol% catalyst loading. nih.gov

The success of these catalysts is often attributed to their ability to form a well-organized transition state, where the substrates are held in a specific orientation through hydrogen bonding and steric interactions. This precise control at the molecular level allows for the highly selective formation of one enantiomer of the product over the other.

Highly enantio- and diastereoselective aldol reactions of morpholine carboxamides have also been achieved using boron-mediated processes. researchgate.net While not strictly organocatalysis in the same vein as enamine catalysis, these methods demonstrate the utility of the chiral morpholine scaffold in asymmetric synthesis, achieving high yields and selectivities. researchgate.net

Table 1: Performance of Morpholine-Based Organocatalysts in Asymmetric Michael Addition

| Catalyst Type | Aldehyde | Nitroolefin | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| β-Morpholine Amino Acid | Butyraldehyde | trans-β-Nitrostyrene | 90-99% | 70-99% | nih.gov |

| N-Alkyl-3,3'-bimorpholine | Propanal | trans-β-Nitrostyrene | Good to High | Good to High | acs.org |

| β-Morpholine Amino Acid | Various Aldehydes | Various Nitroolefins | Excellent | Good to Exquisite | nih.gov |

Utility in Complex Chiral Molecule Synthesis

Beyond its application in the development of organocatalysts, this compound is a valuable chiral building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

Versatile Building Block for Chiral Heterocyclic Compounds

The inherent chirality and bifunctionality of this compound make it an ideal starting material for the synthesis of a variety of substituted chiral morpholines and other heterocyclic systems. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the secondary amine provides a handle for N-alkylation or N-acylation.

For example, electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols, which can be derived from chiral amino alcohols like (R)-morpholin-2-ylmethanol, provides a route to highly substituted chiral morpholines. banglajol.info This methodology allows for the introduction of additional substituents and stereocenters onto the morpholine core.

Furthermore, the development of asymmetric hydrogenation techniques for dehydromorpholines has enabled the synthesis of a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% e.e.). rsc.orgnih.govrsc.org These products can then be transformed into more complex molecules. rsc.orgnih.gov

Key Intermediate in Pharmaceutical Research and Development

The morpholine moiety is a recognized pharmacophore present in numerous approved drugs. e3s-conferences.org Its ability to improve physicochemical properties and engage in favorable interactions with biological targets makes it a desirable feature in drug design. This compound serves as a key chiral intermediate in the synthesis of several important pharmaceutical agents.

A prominent example is the antidepressant Reboxetine . The asymmetric synthesis of (+)-(S,S)-Reboxetine has been achieved through a route that utilizes (S)-2-(hydroxymethyl)morpholine as a key chiral precursor. nih.govresearchgate.net The synthesis involves selective oxidation of the N-protected hydroxymethylmorpholine, demonstrating the utility of this building block in constructing the core structure of the drug. nih.gov

Another significant application is in the synthesis of Viloxazine , a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of ADHD. chemicalbook.comnih.gov While various synthetic routes to Viloxazine have been reported, many start from precursors that establish the chiral 2-substituted morpholine core, a structure directly related to (R)-morpholin-2-ylmethanol. chemicalbook.comgoogle.comgoogleapis.comgoogle.com

The chiral 2-hydroxymethyl morpholine framework is also a key intermediate for other neurologically active drugs such as Indeloxazine and Teniloxazine . The development of efficient synthetic routes to this chiral morpholine core is therefore of significant interest to the pharmaceutical industry.

Table 2: Pharmaceuticals Derived from or Related to Chiral 2-(Hydroxymethyl)morpholine

| Drug | Therapeutic Area | Role of Chiral Morpholine Intermediate | Reference |

|---|---|---|---|

| Reboxetine | Antidepressant | Key chiral building block for the (S,S)-enantiomer. | nih.govresearchgate.netnih.gov |

| Viloxazine | ADHD Treatment | Forms the core structure of the molecule. | chemicalbook.comnih.govgoogle.com |

| Indeloxazine | Nootropic/Antidepressant | Contains a chiral 2-substituted morpholine ring. | |

| Teniloxazine | Antidepressant/Nootropic | Features a chiral morpholine scaffold. |

Emerging Methodologies and Interdisciplinary Research Opportunities

The future applications of this compound are likely to be shaped by advancements in synthetic methodologies and a growing emphasis on interdisciplinary research.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.govmdpi.comthieme-connect.de The synthesis of active pharmaceutical ingredients (APIs) containing the morpholine scaffold can benefit from this technology. acs.org Flow processes can enable the safe handling of reactive intermediates and allow for the telescoping of multiple reaction steps, leading to more efficient and sustainable manufacturing processes. acs.org The application of flow chemistry to the synthesis and derivatization of this compound could lead to the rapid generation of compound libraries for drug discovery and the development of more economical routes to morpholine-based pharmaceuticals.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.govnih.govresearchgate.net Biocatalytic methods for the synthesis of chiral alcohols and amines are well-established and could be applied to the production of this compound itself or its derivatives. nih.govresearchgate.net For instance, enzymatic resolutions or asymmetric reductions could provide highly enantiopure starting materials. Furthermore, enzymes could be employed in subsequent transformations of the morpholine scaffold, enabling the synthesis of complex chiral molecules that are difficult to access through traditional chemical methods.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product, offering high atom economy and efficiency. mdpi.comnih.govresearchgate.net The development of novel MCRs that incorporate this compound as a chiral component could provide rapid access to diverse and complex molecular scaffolds. researchgate.net This approach would be particularly valuable in the early stages of drug discovery for the generation of libraries of novel compounds for biological screening.

Q & A

Q. What are the common synthetic routes for preparing (R)-Morpholin-2-ylmethanol hydrochloride, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves functionalization of the morpholine ring. A key approach includes:

- Step 1: Reacting morpholine derivatives with methanol-containing precursors under controlled acidic conditions. For example, chloroacetylation of morpholine followed by reduction (e.g., using NaBH₄ or LiAlH₄) to introduce the hydroxymethyl group .

- Step 2: Chiral resolution or asymmetric synthesis to isolate the (R)-enantiomer. Techniques like diastereomeric salt formation or chiral catalysts (e.g., Ru-BINAP complexes) may be employed .

- Critical Conditions: Temperature control (0–25°C), anhydrous solvents (e.g., dichloromethane or THF), and stoichiometric ratios to minimize racemization. Yield optimization requires rigorous exclusion of moisture and precise pH adjustment during hydrochloride salt formation .

Q. How can the enantiomeric purity of this compound be validated in academic research?

Methodological Answer: Enantiomeric purity is assessed using:

- Chiral HPLC: Employing columns like Chiralpak IA or IB with mobile phases (hexane:isopropanol, 90:10) and UV detection at 220 nm. Retention time comparison with the (S)-enantiomer (CAS 132073-83-7) confirms resolution .

- Polarimetry: Measure specific rotation ([α]D²⁵) and compare to literature values for the (R)-enantiomer. For example, a reported [α]D²⁵ of +15° to +20° (c=1 in H₂O) indicates high enantiopurity .

- NMR with Chiral Shift Reagents: Europium-based reagents (e.g., Eu(hfc)₃) induce splitting of signals in ¹H-NMR spectra, enabling quantification of enantiomeric excess (ee) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1 v/v) at low temperatures (0–5°C) to precipitate the hydrochloride salt. Multiple recrystallization cycles enhance purity .

- Column Chromatography: Silica gel (60–120 mesh) with eluents like chloroform:methanol (9:1) for preliminary purification. For chiral separation, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are effective .

- Ion-Exchange Resins: Weakly basic resins (e.g., Amberlite IRA-67) selectively retain morpholine derivatives, enabling removal of non-basic impurities .

Advanced Research Questions

Q. How can reaction parameters be tuned to suppress racemization during the synthesis of this compound?

Methodological Answer:

- Low-Temperature Reactions: Conduct steps below 25°C to minimize thermal racemization, especially during nucleophilic substitutions or acid-catalyzed steps .

- Inert Atmosphere: Use nitrogen or argon to prevent oxidative degradation of intermediates, which can accelerate racemization .

- Chiral Auxiliaries: Introduce temporary protecting groups (e.g., Boc or Fmoc) on the morpholine nitrogen to stabilize the stereocenter during functionalization .

- Kinetic vs. Thermodynamic Control: Optimize reaction time to favor kinetic products (e.g., shorter reaction times in asymmetric hydrogenation) to avoid equilibrium-driven racemization .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Methodological Answer: Discrepancies in reactivity often arise from:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxymethyl group, while protic solvents (e.g., MeOH) may deactivate it. Systematic solvent screening (e.g., using DoE methods) clarifies optimal conditions .

- Catalyst Compatibility: Test palladium (e.g., Pd(OAc)₂) vs. copper (e.g., CuI) catalysts in Suzuki-Miyaura couplings. For example, Pd catalysts may favor aryl-aryl couplings, whereas Cu promotes O-alkylation .

- Byproduct Analysis: Use LC-MS or GC-MS to identify side products (e.g., oxidized morpholine rings or dimerization species) that may skew reactivity interpretations .

Q. How can computational methods guide the design of this compound derivatives for targeted drug discovery?

Methodological Answer:

- DFT Calculations: Model transition states of key reactions (e.g., SN2 displacements) to predict regioselectivity and stereochemical outcomes. Software like Gaussian or ORCA is used .

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the morpholine oxygen and active-site residues .

- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on the morpholine ring) with biological activity to prioritize synthetic targets .

Handling and Stability

Q. What storage conditions ensure long-term stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.